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Compound of Interest

Compound Name: 11-Oxomogroside II A2

Cat. No.: B12377992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 11-
Oxomogroside II A2, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo

Han Guo). Due to the limited public availability of complete, raw spectroscopic data for this

specific compound, this document outlines the elucidation process based on the well-

documented analysis of its close structural analog, Mogroside II A2, and data from systematic

studies of S. grosvenorii constituents.

Introduction and Structural Context
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid glycoside. Its structure is directly

related to the more commonly reported Mogroside II A2. The key structural difference is the

presence of a ketone (oxo) group at the C-11 position on the aglycone backbone, whereas

Mogroside II A2 possesses a hydroxyl group at this position. This seemingly minor change can

significantly impact the molecule's biological activity and physicochemical properties.

The primary identification of 11-Oxomogroside II A2 in scientific literature comes from

systematic analyses of S. grosvenorii extracts using hyphenated techniques like High-

Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC/Q-

TOF-MS).[1] While these methods are powerful for identification and quantification, they do not

always provide the detailed 1D and 2D Nuclear Magnetic Resonance (NMR) data necessary

for complete de novo structure elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12377992?utm_src=pdf-interest
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.medchemexpress.com/11-oxomogroside-ii-a2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therefore, the elucidation workflow for 11-Oxomogroside II A2 is logically inferred from the

extensive data available for Mogroside II A2.[2]

Proposed Structure and Molecular Formula
Compound Name: 11-Oxomogroside II A2

Synonyms: 11-Dehydro-mogroside II A2 (Note: The synonym "11-Dehydroxy-mogroside IIA2

O-rhamnoside" found in some databases appears to be erroneous, as the transformation

from a hydroxyl to an oxo group is a dehydrogenation, and the addition of a rhamnoside is

not consistent with the reported molecular formula).

Molecular Formula: C₄₂H₇₀O₁₄[1]

Molecular Weight: 799.00 g/mol [1]

Core Structure: A mogrol (cucurbitane triterpenoid) aglycone with a carbonyl group at C-11,

glycosidically linked to a disaccharide unit.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 11-
Oxomogroside II A2. These predictions are derived from the published experimental data for

Mogroside II A2[2] and incorporate the expected electronic effects of replacing a C-11 hydroxyl

group with a carbonyl group. Specifically, downfield shifts are anticipated for the α-carbons (C-

9, C-12) and the protons attached to them, as well as for the C-11 carbon itself, which would

appear in the characteristic ketone region of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 11-Oxomogroside II A2 (500 MHz, CD₃OD)

This data is predicted based on the known values for Mogroside II A2.
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Position Predicted δH (ppm) Multiplicity
Key Correlations
(Predicted HMBC)

Aglycone

3 ~3.25 dd
C-1, C-2, C-4, C-5, C-

28

5 ~5.60 m C-4, C-6, C-7, C-10

12-Hα ~2.80 d
C-11, C-13, C-14, C-

17

12-Hβ ~2.50 d
C-11, C-13, C-14, C-

17

24 ~3.40 m
C-23, C-25, C-26, C-

27

Sugars (Glc I & Glc II)

1' (Glc I) ~4.50 d C-3

1'' (Glc II) ~4.30 d C-6' (Glc I)

...
(Other shifts similar to

Mogroside II A2)

Table 2: Predicted ¹³C NMR Chemical Shifts for 11-Oxomogroside II A2 (125 MHz, CD₃OD)

This data is predicted based on the known values for Mogroside II A2.
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Position Predicted δC (ppm) Atom Type Notes

Aglycone

3 ~90.5 CH Glycosylation site

5 ~122.0 CH

6 ~142.0 C

9 ~55.0 CH
Shifted downfield by

C-11 oxo

10 ~38.0 C

11 ~210.0 C=O
Key distinguishing

feature

12 ~50.0 CH₂
Shifted downfield by

C-11 oxo

13 ~48.0 C

...
(Other shifts similar to

Mogroside II A2)

Sugars (Glc I & Glc II)

1' (Glc I) ~105.0 CH Anomeric Carbon

1'' (Glc II) ~104.5 CH Anomeric Carbon

...
(Shifts typical for

glucose)

Table 3: Mass Spectrometry Data
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Ion Formula Calculated m/z
Observed m/z
(from Qing et al.,
2017)

[M-H]⁻ C₄₂H₆₉O₁₄⁻ 797.4693
(Not explicitly stated

for this specific ion)

[M+HCOO]⁻ C₄₃H₇₁O₁₆⁻ 843.4748
(Not explicitly stated

for this specific ion)

Experimental Protocols
The following methodologies are standard for the isolation and characterization of mogrosides

and are based on published protocols for related compounds.[2]

Isolation and Purification
Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with 70-80% aqueous

ethanol or hot water under reflux for 2-3 hours. The process is typically repeated 2-3 times.

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield

a crude extract.

Macroporous Resin Chromatography: The crude extract is suspended in water and loaded

onto a macroporous resin column (e.g., D101). The column is first washed with water to

remove sugars and other polar impurities, followed by elution with a stepwise gradient of

ethanol (e.g., 30%, 50%, 70%, 95%).

Fraction Collection: Fractions are collected and monitored by TLC or HPLC. Fractions

containing the target mogrosides (including 11-Oxomogroside II A2) are combined.

Preparative HPLC: The combined fractions are subjected to further purification by

preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or

acetonitrile-water gradient to yield the pure compound.

Spectroscopic Analysis
NMR Spectroscopy:
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Sample Preparation: 1-5 mg of the purified compound is dissolved in ~0.5 mL of

deuterated methanol (CD₃OD).

Instrumentation: Spectra are acquired on a 500 MHz or higher NMR spectrometer (e.g.,

Bruker Avance series).

Experiments: A standard suite of experiments is performed:

¹H NMR

¹³C NMR

DEPT-135

2D COSY (¹H-¹H Correlation Spectroscopy)

2D HSQC (Heteronuclear Single Quantum Coherence)

2D HMBC (Heteronuclear Multiple Bond Correlation)

2D NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.

Referencing: Spectra are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC

49.0).

Mass Spectrometry:

Instrumentation: High-resolution mass spectrometry is performed using a Q-TOF mass

spectrometer equipped with an electrospray ionization (ESI) source.

Mode: Analysis is typically conducted in negative ion mode to observe the [M-H]⁻ or

[M+formate]⁻ adducts.

Analysis: The accurate mass measurement is used to confirm the molecular formula.

MS/MS fragmentation is used to observe the sequential loss of sugar moieties, helping to

confirm the glycosylation pattern.
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Caption: Experimental workflow for isolation and structural analysis.
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Structure Elucidation Logic

Comparative Analysis
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Caption: Logical workflow for structure elucidation via comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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